N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide
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Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an oxazole ring, and a dipropoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced through alkylation reactions, while the dipropoxybenzamide moiety is formed via amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dipropoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82558-51-8 |
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Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dipropoxybenzamide |
InChI |
InChI=1S/C20H28N2O4/c1-6-11-24-14-9-8-10-15(25-12-7-2)18(14)19(23)21-17-13-16(22-26-17)20(3,4)5/h8-10,13H,6-7,11-12H2,1-5H3,(H,21,23) |
InChI Key |
NZEFTQISLSNHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)OCCC)C(=O)NC2=CC(=NO2)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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